molecular formula C10H13N3O B13070672 N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13070672
M. Wt: 191.23 g/mol
InChI Key: JNLLYXNDMLFDLB-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both furan and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The furan ring is known for its aromatic properties, while the pyrazole ring is a common scaffold in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a furan derivative with a pyrazole derivative under specific conditions. One common method involves the use of a furan-2-ylmethyl halide reacting with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, leading to various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan ring and an indole scaffold, used as an anticancer agent.

    [2-amino-1-(furan-2-yl)ethyl]dimethylamine: A furan derivative with potential biological activities.

    Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Used in the synthesis of β-lactam antibiotics.

Uniqueness

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is unique due to the combination of furan and pyrazole rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3

InChI Key

JNLLYXNDMLFDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CN(N=C2)C

Origin of Product

United States

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